Cas no 1111111-14-8 (6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one)

6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one 化学的及び物理的性質
名前と識別子
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- 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one
- 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%
- MFCD11876197
- 1111111-14-8
- 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
- DTXSID20682660
- 6-(3-FLUORO-4-HYDROXYPHENYL)-2-HYDROXYPYRIDINE
-
- MDL: MFCD11876197
- インチ: InChI=1S/C11H8FNO2/c12-8-6-7(4-5-10(8)14)9-2-1-3-11(15)13-9/h1-6,14H,(H,13,15)
- InChIKey: AGPGKABTCDOTGY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.05390666Da
- どういたいしつりょう: 205.05390666Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB317563-5g |
6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%; . |
1111111-14-8 | 95% | 5g |
€1159.00 | 2024-04-20 | |
abcr | AB317563-5 g |
6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine; 95% |
1111111-14-8 | 5g |
€1,159.00 | 2022-03-25 |
6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one 関連文献
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-oneに関する追加情報
Introduction to 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one (CAS No. 1111111-14-8)
6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential biological activities. This compound, identified by the CAS number 1111111-14-8, belongs to the pyridinone class, which is a well-studied scaffold in medicinal chemistry. The presence of both fluoro and hydroxy substituents in the aromatic ring enhances its pharmacological profile, making it a promising candidate for further investigation.
The structural motif of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one incorporates a pyridinone core, which is known for its stability and ability to interact with biological targets. The fluoro group at the 3-position of the phenyl ring introduces electronic and steric effects that can modulate the compound's binding affinity and metabolic stability. Additionally, the hydroxy group at the 4-position provides a hydrogen bond donor capability, which is crucial for interactions with protein targets. These features make this compound an attractive scaffold for drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluoro substituent has been shown to enhance binding affinity by improving interactions with hydrophobic pockets of the target proteins, while the hydroxy group facilitates hydrogen bonding interactions.
In vitro studies have demonstrated that derivatives of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one exhibit promising anti-inflammatory properties. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases and the need for novel therapeutic agents. The compound's ability to modulate inflammatory pathways without significant side effects makes it a valuable candidate for further development.
The synthesis of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to achieve high yields and purity. The use of these techniques ensures that the final product meets the stringent requirements for pharmaceutical applications.
Current research is focused on exploring the pharmacokinetic properties of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one to optimize its bioavailability and therapeutic efficacy. Preclinical studies are underway to evaluate its safety profile and potential clinical applications. The compound's favorable pharmacokinetic properties, combined with its demonstrated biological activity, position it as a strong contender for further development into a novel therapeutic agent.
The role of fluorine in medicinal chemistry cannot be overstated, as it significantly influences the pharmacological properties of compounds. The introduction of fluorine atoms can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. In the case of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one, the fluoro group at the 3-position of the phenyl ring plays a critical role in modulating its biological activity. This underscores the importance of fluorinated compounds in modern drug discovery.
Additionally, the presence of a hydroxy group in 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one contributes to its ability to engage in hydrogen bonding interactions with biological targets. Hydrogen bonding is a key interaction mechanism in drug-receptor binding, and compounds with well-designed hydrogen bonding motifs often exhibit higher affinity and selectivity. The combination of a fluoro and a hydroxy group in this compound's structure makes it an ideal candidate for further exploration.
The development of new pharmaceutical agents relies heavily on understanding structure-activity relationships (SAR). By systematically modifying the structure of 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one, researchers can identify analogs with improved pharmacological properties. This approach has been successful in identifying lead compounds for various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Recent publications highlight the potential applications of pyridinone derivatives in treating neurological disorders. Studies suggest that compounds like 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one may interact with neurotransmitter receptors and modulate signaling pathways involved in neurodegeneration. These findings open up new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The future prospects for 6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one are promising, with ongoing research aimed at elucidating its mechanisms of action and optimizing its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in drug discovery.
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